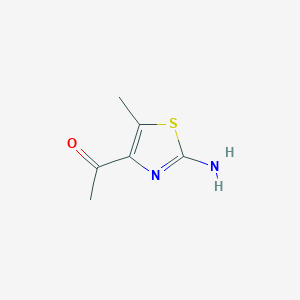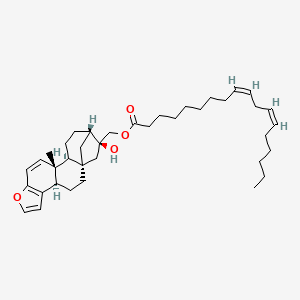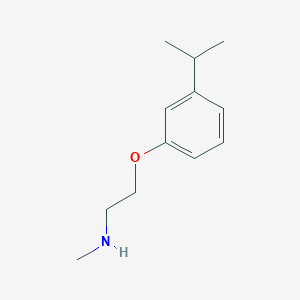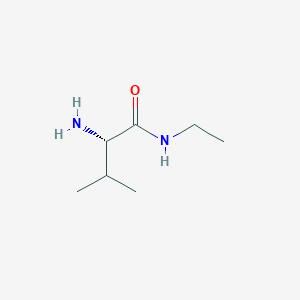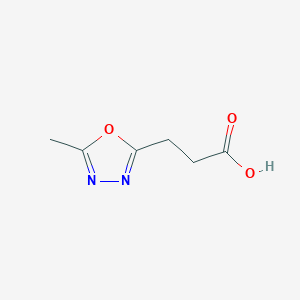
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Übersicht
Beschreibung
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a biochemical compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide and its derivatives involves various spectral and elemental techniques . The reaction of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide with different carbon electrophiles has been reported .Molecular Structure Analysis
The molecular structure of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is represented by the SMILES notation: C1CNCCC1C(=O)NC2=NN=CS2 .Chemical Reactions Analysis
The 1,3,4-thiadiazole moiety in N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a biochemical compound with a molecular weight of 212.27 . It is stored at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Thiadiazole Derivatives and Biological Activities
Thiadiazoles are noted for their broad spectrum of pharmacological properties. Research indicates that derivatives of thiadiazoles, such as the 1,3,4-thiadiazolines, have been explored for various synthetic methods and their significance in pharmaceutical applications, particularly for their antimicrobial activities against different fungal and bacterial strains (Yusuf & Jain, 2014). This highlights the potential of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide and similar compounds within this chemical family for applications in drug development targeting microbial infections.
Piperidine Derivatives and Their Applications
Piperidine derivatives are another crucial area of research, with diverse applications in medicinal chemistry. They are pivotal in the development of novel therapeutic agents due to their wide range of biological activities. For instance, substituted piperidinyl benzamides, related to the piperidine structure, have shown efficacy as prokinetic agents in gastrointestinal motility disorders, indicating the versatility of piperidine derivatives in medical applications (McCallum et al., 1988). This suggests that N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide could be investigated for similar therapeutic applications, leveraging its piperidine component.
Nanofiltration and Environmental Applications
Interestingly, piperazine-based nanofiltration membranes have been studied for environmental applications, such as water treatment and desalination. These membranes exhibit improved performance due to the crumpled polyamide layer, potentially hinting at the utility of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide in related fields (Shao et al., 2022). Although not directly mentioned, the research underscores the importance of piperidine and its derivatives in developing advanced materials for environmental sustainability.
Safety And Hazards
The safety data sheet for N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide indicates that it is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMFGUKLNBSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



